![molecular formula C15H23N3O B7584940 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide
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Overview
Description
4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide, commonly known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) receptors. Bicuculline has been extensively studied for its mechanisms of action and physiological effects, making it an important tool for scientific research.
Mechanism of Action
Bicuculline is a competitive antagonist of 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptors. It binds to the same site on the receptor as 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide, but does not activate the receptor. Instead, it blocks the action of 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
Bicuculline has a number of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the brain, leading to seizures in animal models. It has also been shown to impair learning and memory in rodents. In addition, bicuculline has been shown to increase anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using bicuculline in lab experiments is its potency as a 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptor antagonist. This allows researchers to study the effects of blocking 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptor activity in a controlled manner. However, one limitation of using bicuculline is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research involving bicuculline. One area of interest is the role of 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptors in neurological disorders such as epilepsy and anxiety disorders. Bicuculline may be a useful tool for investigating the mechanisms underlying these disorders. Another area of interest is the development of new drugs that target 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptors. Bicuculline may serve as a starting point for the development of new drugs with improved specificity and safety profiles.
Synthesis Methods
The synthesis of Bicuculline involves several steps, including the reaction of piperazine with propargyl bromide, followed by the reaction of the resulting compound with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride.
Scientific Research Applications
Bicuculline is widely used in scientific research to study the mechanisms of 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptor function. It has been used to investigate the role of 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptors in a variety of physiological processes, including learning and memory, anxiety, and epilepsy. Bicuculline has also been used to study the effects of drugs that modulate 4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide receptor activity.
properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-5-16-15(19)18-8-6-17(7-9-18)14-11-12-3-4-13(14)10-12/h1,12-14H,3-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSMRWBACIFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCN(CC1)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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